molecular formula C15H20O2 B1672209 Isoalantolactone CAS No. 470-17-7

Isoalantolactone

Cat. No. B1672209
CAS RN: 470-17-7
M. Wt: 232.32 g/mol
InChI Key: CVUANYCQTOGILD-QVHKTLOISA-N
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Description

Isoalantolactone (IAL) is a sesquiterpene lactone of the eudesmanolide group . It has been isolated from Inula helenium and has a role as an apoptosis inducer, an antifungal agent, and a plant metabolite . It is a sesquiterpene lactone and a eudesmane sesquiterpenoid .


Synthesis Analysis

IAL can be chemically converted from (−)-santonin into (+)-isoalantolactone and (+)-isoalloalantolactone . This involves functionality transfer from C6 to C8, refunctionalization of the ring A, and the formation of the α-methylene-8β,12-olide moiety .


Molecular Structure Analysis

The molecular formula of IAL is C15H20O2 . The IUPAC name is (3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzofbenzofuran-2-one .


Chemical Reactions Analysis

IAL has been found to participate in [3+2] cycloaddition processes with diazocyclopropane . In this reaction, diazocyclopropane behaves as a nucleophile, whereas IAL acts as an electrophile . This cyclization is stereo-, chemo-, and regiospecific .


Physical And Chemical Properties Analysis

The molecular weight of IAL is 232.32 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Anticancer Activities

Isoalantolactone has been studied for its potential in treating various types of cancers. Its mechanisms include apoptosis induction, cell cycle arrest, and reactive oxygen species (ROS) generation. For instance:

  • Prostate Cancer : Isoalantolactone inhibits the growth of both androgen-sensitive and androgen-independent prostate cancer cells. It induces apoptosis through ROS generation and mitochondrial membrane potential dissipation, with involvement of Bax, Bcl-2, survivin, and caspase-3 regulation (Rasul et al., 2013).

  • Pancreatic Cancer : In pancreatic carcinoma PANC-1 cells, isoalantolactone triggers apoptosis associated with ROS increase, mitochondrial membrane potential reduction, cytochrome c release, and cell cycle arrest. This effect is ROS-dependent and implicates the activation of p38 MAPK and Bax (Khan et al., 2012).

  • Breast Cancer : Isoalantolactone suppresses the migration and invasion of breast cancer MDA-MB-231 cells by inhibiting MMP-2 and MMP-9 expression, blocking p38 MAPK activation, and preventing NF-κB p65 nuclear translocation (Wang et al., 2016).

  • Liver Cancer : Isoalantolactone exhibits antiproliferative effects against liver cancer cells through caspase-dependent apoptosis, ROS generation, suppression of cell migration and invasion, and targeting the Ras/Raf/MEK signalling pathway (Wu et al., 2022).

  • Esophageal Cancer : It reduces esophageal squamous cell carcinoma cell viability and proliferation, inducing G0/G1 cell cycle arrest and apoptosis. This is partly through downregulation of microRNA-21 and upregulation of programmed cell death 4 (PDCD4) (Wen et al., 2018).

Anti-Inflammatory Effects

Isoalantolactone also demonstrates anti-inflammatory properties, especially in neurological contexts:

  • Neuroinflammation : It attenuates the production of inflammatory mediators in LPS-stimulated BV2 microglia cells, possibly through the GSK-3β-Nrf2 signaling pathway (Wang et al., 2018).

Other Applications

  • Insecticidal and Phytotoxic Activities : Isoalantolactone from Inula racemosa shows repellent and toxic activities against rice weevils and phytotoxic effects on wheat seed germination and seedling growth (Liu et al., 2006).

Safety And Hazards

IAL may cause an allergic skin reaction . It is advised to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUANYCQTOGILD-QVHKTLOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoalantolactone

CAS RN

470-17-7, 4677-48-9
Record name (+)-Isoalantolactone
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Record name Isoalantolactone
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Record name Isoalantolactone, (+/-)-
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Record name ISOALANTOLACTONE
Source FDA Global Substance Registration System (GSRS)
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Record name ISOALANTOLACTONE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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